2,4,6-Trichloropyridine-3-sulfonyl chloride

CAS No.: 1803589-65-2

Cat. No.: VC2963589

Molecular Formula: C5HCl4NO2S

Molecular Weight: 280.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803589-65-2 |

|---|---|

| Molecular Formula | C5HCl4NO2S |

| Molecular Weight | 280.9 g/mol |

| IUPAC Name | 2,4,6-trichloropyridine-3-sulfonyl chloride |

| Standard InChI | InChI=1S/C5HCl4NO2S/c6-2-1-3(7)10-5(8)4(2)13(9,11)12/h1H |

| Standard InChI Key | VOXGMYIACWJQBI-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(N=C1Cl)Cl)S(=O)(=O)Cl)Cl |

| Canonical SMILES | C1=C(C(=C(N=C1Cl)Cl)S(=O)(=O)Cl)Cl |

Introduction

Chemical Properties and Structure

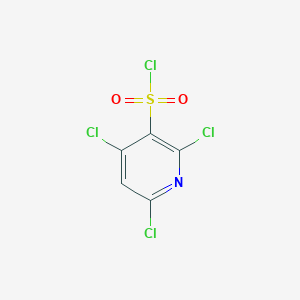

2,4,6-Trichloropyridine-3-sulfonyl chloride (CAS No. 1803589-65-2) is characterized by a pyridine ring substituted with three chlorine atoms at positions 2, 4, and 6, along with a sulfonyl chloride functional group at position 3. This unique substitution pattern provides the molecule with distinct reactivity and makes it particularly valuable in synthetic chemistry.

Physical and Chemical Data

The compound possesses the following fundamental properties:

| Property | Value |

|---|---|

| CAS No. | 1803589-65-2 |

| Molecular Formula | C₅HCl₄NO₂S |

| Molecular Weight | 280.9 g/mol |

| Appearance | White to faint yellow solid |

| Chemical Structure | Pyridine core with 3 chlorine atoms (positions 2,4,6) and sulfonyl chloride at position 3 |

| Stability | Moisture sensitive |

| Recommended Storage | Under inert gas (nitrogen or argon) at 2-8°C |

Like other sulfonyl chlorides, 2,4,6-Trichloropyridine-3-sulfonyl chloride is susceptible to hydrolysis, especially in the presence of moisture. This reactivity is attributed to the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic attack by water molecules. The resulting hydrolysis products include the corresponding sulfonic acid and hydrochloric acid, significantly altering the compound's chemical properties and reactivity profile.

Spectroscopic Characteristics

While specific spectroscopic data for 2,4,6-Trichloropyridine-3-sulfonyl chloride is limited in the available literature, drawing parallels from related compounds such as pyridine-3-sulfonyl chloride suggests that the compound would display characteristic signals in ¹H NMR corresponding to the single aromatic proton. The presence of three chlorine atoms and the sulfonyl chloride group would also influence the chemical shifts, making the spectroscopic profile useful for structural confirmation and purity assessment .

Synthesis Methods

Traditional Synthesis Approach

The synthesis of 2,4,6-Trichloropyridine-3-sulfonyl chloride typically involves a multi-step process starting from appropriately substituted pyridine derivatives. The conventional method utilizes the reaction of a pyridine-3-sulfonic acid precursor with phosphorus pentachloride. This approach allows for the efficient production of the sulfonyl chloride derivative, which serves as an important precursor in subsequent synthetic transformations.

The general reaction scheme can be represented as:

-

Chlorination of the pyridine ring to introduce chlorine atoms at positions 2, 4, and 6

-

Sulfonation at position 3 to obtain the sulfonic acid intermediate

-

Conversion of the sulfonic acid to sulfonyl chloride using phosphorus pentachloride

Alternative Synthetic Routes

Drawing from methodologies employed for similar compounds, alternative approaches may involve:

-

Diazotization Method: This approach involves the conversion of an appropriate aminopyridine derivative to a diazonium salt, followed by treatment with sulfur dioxide and chlorine to introduce the sulfonyl chloride functionality. This method has been successfully employed for the synthesis of pyridine-3-sulfonyl chloride and could potentially be adapted for the synthesis of 2,4,6-Trichloropyridine-3-sulfonyl chloride .

-

Direct Chlorosulfonation: Direct introduction of the sulfonyl chloride group using chlorosulfonic acid on a pre-chlorinated pyridine substrate represents another potential synthetic route, though selectivity may present challenges.

-

Metal-Catalyzed Approaches: Recent advances in transition metal-catalyzed functionalization of heterocycles might offer more efficient routes to introducing both the chlorine substituents and the sulfonyl chloride group with enhanced regioselectivity.

Applications in Chemical Synthesis

As a Sulfonylating Agent

2,4,6-Trichloropyridine-3-sulfonyl chloride serves as an effective sulfonylating agent in organic synthesis. The presence of the sulfonyl chloride functional group enables reactions with various nucleophiles, particularly amines, to form sulfonamides. These transformations are valuable in medicinal chemistry for the preparation of biologically active compounds .

The reaction with amines can be represented as:

R-NH₂ + 2,4,6-Trichloropyridine-3-sulfonyl chloride → 2,4,6-Trichloropyridine-3-sulfonamide + HCl

This reactivity pattern is similar to that observed with other pyridine sulfonyl chlorides, which have been utilized in the synthesis of compounds with anti-proliferative activity against various cancer cell lines .

Pharmaceutical Applications

Reactivity Mechanisms

Nucleophilic Aromatic Substitution

| Safety Measure | Description |

|---|---|

| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat, and in some cases, respiratory protection |

| Engineering Controls | Use in a well-ventilated area, preferably in a fume hood |

| Storage Requirements | Store under inert gas (nitrogen or argon) at 2-8°C in tightly sealed containers |

| Spill Management | Use appropriate absorbents; avoid water for cleanup |

| Waste Disposal | Follow local regulations for hazardous waste disposal |

| First Aid Measures | Immediate washing with water for skin/eye contact; seek medical attention |

These recommendations align with general handling procedures for reactive sulfonyl chlorides and chlorinated compounds in laboratory settings .

Environmental Impact

Environmental Concerns

The environmental impact of 2,4,6-Trichloropyridine-3-sulfonyl chloride is a consideration due to its chlorinated nature. Chlorinated organic compounds are often persistent in the environment and may bioaccumulate in organisms. Additionally, the reactive sulfonyl chloride group can lead to various degradation products in the environment, potentially affecting aquatic and terrestrial ecosystems.

Mitigation Strategies

Research in environmental surface and colloid science provides insights into potential mitigation strategies for compounds like 2,4,6-Trichloropyridine-3-sulfonyl chloride. These strategies include:

-

Controlled synthesis and handling processes to minimize environmental release

-

Development of efficient degradation methods for waste streams containing the compound

-

Exploration of green chemistry alternatives that maintain functionality while reducing environmental impact

-

Implementation of appropriate treatment technologies for industrial effluents

Current Research and Future Perspectives

Emerging Applications

Potential emerging applications for 2,4,6-Trichloropyridine-3-sulfonyl chloride include:

-

Photoredox Catalysis: Recent work with sulfonyl chlorides in visible-light-induced transformations suggests potential applications in photoredox-catalyzed reactions.

-

Bioorthogonal Chemistry: The selective reactivity of sulfonyl chlorides makes them candidates for bioorthogonal reactions, potentially applicable in chemical biology and medical imaging.

-

Materials Science: Functionalized pyridines have applications in materials science, including coordination polymers and organic electronic materials. The multiple functional handles in 2,4,6-Trichloropyridine-3-sulfonyl chloride could be valuable in this context .

Future Research Directions

Areas for future research involving 2,4,6-Trichloropyridine-3-sulfonyl chloride may include:

-

Development of more efficient and environmentally friendly synthetic routes

-

Exploration of selective functionalization strategies for the chlorinated positions

-

Investigation of novel applications in medicinal chemistry, particularly in the design of targeted therapeutics

-

Study of structure-activity relationships in agrochemical applications

-

Examination of degradation pathways and environmental fate

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume